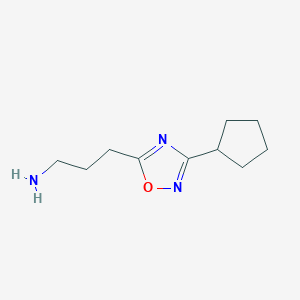![molecular formula C8H7N3O3S B11726239 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)
6-Methoxy-5-nitrobenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-nitrobenzo[d]thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 6-methoxy-5-aminobenzo[d]thiazol-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Methoxy-5-nitrobenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitumor effects. Molecular docking studies have shown that benzothiazole derivatives can bind to specific enzymes, inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but lacks the methoxy group.
5-Nitrobenzo[d]thiazol-2-amine: Similar structure but lacks the methoxy group at the 6th position.
Uniqueness
6-Methoxy-5-nitrobenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and biological activities. The methoxy group enhances its solubility and reactivity, while the nitro group contributes to its potential antimicrobial and antitumor effects.
Propriétés
Formule moléculaire |
C8H7N3O3S |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
6-methoxy-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10) |
Clé InChI |
AQIPCUMJMPWGRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)SC(=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)






carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)
